Isoginsenoside Rh3

概要

説明

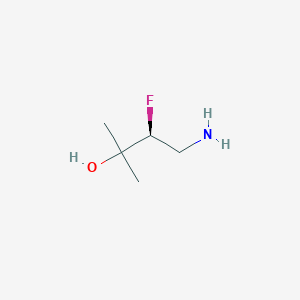

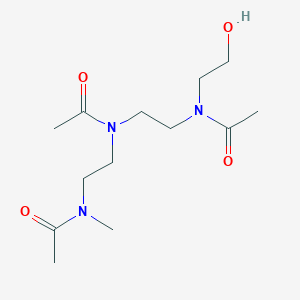

Isoginsenoside Rh3 is a dammarane-type triterpene monoglucoside that was isolated from the fruits of Panax ginseng C. A. Mey. This compound is part of a group of saponins, which are glycosides widely found in various plant species. Saponins like this compound are known for their pharmacological properties and are often studied for their potential health benefits. The isolation of this compound also led to the identification of eight other known analogs, which suggests a rich diversity of similar compounds within the Panax ginseng species .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of this compound, the second paper does detail a Rh(III)-catalyzed regioselective synthesis method for creating isoquinolones and pyridones . This method involves C-H activation, cyclization, and condensation steps, which are common in the synthesis of complex organic molecules. Although this particular synthesis method is not directly related to this compound, it provides insight into the types of chemical reactions that could potentially be used in the synthesis of structurally complex saponins.

Molecular Structure Analysis

The molecular structure of this compound has been elucidated based on chemical and physicochemical evidence. It is characterized as 3-O-β-d-glucopyranosyl-dammarane-(E)-20(22),24-diene-3β,12β-diol. This structure indicates that this compound has a glucopyranosyl group attached to the dammarane skeleton, which is a common feature among saponins. The presence of multiple hydroxyl groups and the diene moiety are also noteworthy, as these functional groups can influence the biological activity and solubility of the compound .

Chemical Reactions Analysis

The abstracts provided do not offer specific information on the chemical reactions involving this compound. However, the synthesis of related organic compounds typically involves reactions such as C-H activation and cyclization, as mentioned in the second paper . These types of reactions are crucial for constructing the complex ring systems and for introducing functional groups that define the biological activity of compounds like this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the provided papers. However, based on its molecular structure, one can infer that this compound is likely to be amphiphilic due to the presence of both hydrophilic (glucopyranosyl group) and hydrophobic (dammarane skeleton) regions. This amphiphilicity could affect its solubility in water and organic solvents, which is an important consideration for its potential use in pharmaceutical formulations .

科学的研究の応用

Isolation and Structure Elucidation

Isoginsenoside Rh3, a dammarane-type triterpene monoglucoside, was isolated from the fruits of Panax ginseng. This study focused on the structural elucidation of this compound, determining its chemical structure as 3-O-β-d-glucopyranosyl-dammarane-(E)-20(22),24-diene-3β,12β-diol (Ji-yan Wang, Xiang-Gao Li, Yi-nan Zheng, X. Yang, 2004).

Potential Cardioprotective Effects

Research has shown that ginsenosides, including this compound, might have cardioprotective effects. One study investigated the protective effects of ginsenoside Rb1, a closely related compound, on myocardial ischemia-reperfusion injury, indicating the potential of similar ginsenosides in cardioprotection (Zhi Wang, Min Li, Wei-Kang Wu, H. Tan, Dengfeng Geng, 2008).

Anti-Tumor and Apoptotic Effects

Ginsenosides like Rh3 have been researched for their anti-tumor properties. A study on ginsenoside Rk1, another similar compound, showed strong cytotoxicity and apoptotic effects in human melanoma cells, suggesting the potential of this compound in cancer treatment (J. S. Kim, E. Joo, Jaemoo Chun, Y. Ha, Jue-Hee Lee, Yongmoon Han, Yeong Shik Kim, 2012).

Anti-Angiogenic Properties

Amplifying Anti-Inflammatory Effects

Research on ginsenoside Rh1, similar to Rh3, demonstrated its ability to enhance the anti-inflammatory effects of dexamethasone, pointing towards the potential of this compound in augmenting the effects of anti-inflammatory drugs (Jun Li, J. Du, Dong Liu, Binbin Cheng, Fan-fu Fang, Li Weng, Chen Wang, C. Ling, 2014).

作用機序

Target of Action

Isoginsenoside Rh3 is a triterpenoid saponin derived from the fruits of Panax ginseng It’s known that ginsenosides, including this compound, exhibit diverse molecular mechanisms of action, regulating most known modulators of carcinogenesis .

Mode of Action

For instance, they have been shown to modulate cell proliferation mediators, growth factors, tumor suppressors, oncogenes, cell death mediators, inflammatory response molecules, and protein kinases .

Biochemical Pathways

This compound likely affects multiple biochemical pathways. Ginsenosides have been shown to modulate various signaling pathways, including those involving cell proliferation mediators, growth factors, tumor suppressors, oncogenes, cell death mediators, inflammatory response molecules, and protein kinases . A genome-scale metabolic network offers a holistic view of ginsenoside biosynthesis, helping to predict genes associated with the production of pharmacologically vital dammarane-type ginsenosides .

Pharmacokinetics

It’s known that ginsenosides, such as re, are quickly absorbed in the gastrointestinal tract, metabolized mainly to rh1 and f1 by intestinal microflora before absorption into the blood, and quickly cleared from the body . These properties may also apply to this compound.

Result of Action

This compound has been shown to have anti-proliferative effects on HCT116 colorectal cancer cells . It inhibits cell proliferation, invasion, and migration, arrests cells at the G1 phase, and increases apoptosis . Moreover, it downregulates genes related to DNA replication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage conditions can affect the stability of the compound . Furthermore, the bioavailability and efficacy of this compound may be influenced by factors such as the individual’s metabolic rate, the presence of other compounds, and the pH of the environment.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10-11,22-32,37-41H,9,12-19H2,1-8H3/b21-11+/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLXREOMFNVWOH-DNQFHFKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC/C=C(\C)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(3S,6S,11S,14S,17S)-3-(4-aminobutyl)-6-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,8,13,16-pentaoxo-1,4,7,12,15-pentazabicyclo[15.3.0]icosane-11-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3028100.png)

![9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-](/img/structure/B3028101.png)

![1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3028105.png)

![4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B3028109.png)